Structural Differentiation: Benzothiazole–Thiazole Core vs. Simple Benzothiazole Benzamides
N‑[4‑(1,3‑Benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide incorporates a benzothiazole–thiazole biaryl system that is absent in the simpler N‑(1,3‑benzothiazol‑2‑yl)benzamides. The latter compounds, such as the most active analog 1k in the Corbo et al. series, exhibited antiproliferative IC₅₀ values of ~30 µM against MCF‑7 breast cancer cells [1]. The additional thiazole ring inserts a rotational degree of freedom and an extra hydrogen‑bond acceptor, which is predicted to alter the binding pose and potentially improve potency, although direct comparative data for this specific compound are not yet available in the public domain.
| Evidence Dimension | Antiproliferative activity (MCF‑7 cell line) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound |
| Comparator Or Baseline | N‑(1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide (compound 1k): IC₅₀ ≈ 30 µM (MCF‑7) [1] |
| Quantified Difference | Not quantifiable due to missing target compound data |
| Conditions | MCF‑7 human breast cancer cell line, MTT assay, 48 h exposure [1] |
Why This Matters
The presence of the benzothiazole–thiazole core creates a structurally distinct chemical series that cannot be considered interchangeable with simpler benzothiazole amides for procurement decisions aimed at oncology screening campaigns.
- [1] Corbo F, Carocci A, Armenise D, De Laurentis N, Laghezza A, Loiodice F, et al. Antiproliferative Activity Evaluation of a Series of N‑1,3‑Benzothiazol‑2‑ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry. 2016;2016:1‑5. View Source
